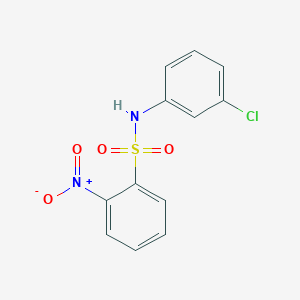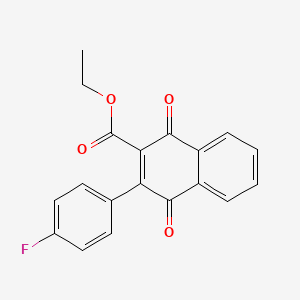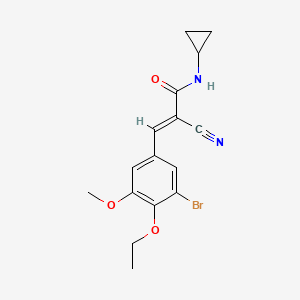
N,N'-(thioxomethylene)bis(2-fluorobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(thioxomethylene)bis(2-fluorobenzamide), commonly known as TFMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFMB is a member of the bisbenzamide family, which is known for their DNA-binding properties.
Mechanism of Action
The mechanism of action of TFMB involves its ability to bind to DNA and interfere with DNA replication. TFMB binds to the minor groove of DNA and stabilizes the DNA structure, which prevents the DNA from unwinding and inhibits the activity of DNA polymerase. This results in the inhibition of DNA replication and cell growth.
Biochemical and Physiological Effects:
TFMB has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit DNA replication, TFMB has been shown to induce apoptosis in cancer cells and to inhibit the formation of amyloid plaques in the brain. TFMB has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFMB is its ability to selectively bind to DNA and inhibit DNA replication, which makes it a promising compound for cancer research. However, TFMB has some limitations for lab experiments, including its low solubility in water and its potential toxicity to cells.
Future Directions
There are several future directions for the study of TFMB. One area of research could focus on the development of new synthesis methods for TFMB that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of TFMB that have improved solubility and reduced toxicity. Additionally, further studies could be conducted to investigate the potential applications of TFMB in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Synthesis Methods
TFMB can be synthesized through a multi-step process starting from 2-fluorobenzoic acid. The first step involves the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride, which is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone derivative is then reacted with 2-fluorobenzoyl chloride to form the TFMB compound.
Scientific Research Applications
TFMB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of TFMB is in the field of cancer research. TFMB has been shown to inhibit the growth of cancer cells by binding to DNA and interfering with DNA replication. TFMB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid plaques in the brain.
properties
IUPAC Name |
2-fluoro-N-[(2-fluorobenzoyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c16-11-7-3-1-5-9(11)13(20)18-15(22)19-14(21)10-6-2-4-8-12(10)17/h1-8H,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDYVQAWOVLJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC(=O)C2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)


![2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871139.png)


![methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate](/img/structure/B5871159.png)

![4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871195.png)



![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)